molecular formula C21H33O7P B162495 [(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate CAS No. 682329-63-1

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate

Numéro de catalogue: B162495
Numéro CAS: 682329-63-1
Poids moléculaire: 428.5 g/mol
Clé InChI: PQNNIEWMPIULRS-PZIWEVEYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound [(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate (hereafter referred to as Compound A) is a phosphorylated polyunsaturated fatty acid derivative featuring a dihydropyran moiety. Key structural attributes include:

  • A 14-carbon polyunsaturated chain with 8Z,10Z,12E stereochemistry.
  • A 3-methyl-6-oxo-2,3-dihydropyran ring fused to the main chain.
  • A hydroxy group at position 7 and a methyl group at position 4.

Propriétés

IUPAC Name

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33O7P/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26)/b6-5+,8-7-,10-9-/t15-,16-,17-,18-,19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNNIEWMPIULRS-PZIWEVEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](CC[C@H](C)[C@H]1[C@H](C=CC(=O)O1)C)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Modular Disconnections

  • Polyene chain : Derived from ethyl 10,10-diethoxydeca-5,8-dienoate via sequential Wittig olefination and stereocontrolled reduction.

  • Dihydropyranone ring : Synthesized through epoxide-mediated cyclization, leveraging chiral epoxides and organolithium reagents.

  • Phosphate group : Introduced via phosphoramidite chemistry under anhydrous conditions to avoid hydrolysis.

Detailed Preparation Methods

Synthesis of (8Z,10Z,12E)-Tetradecatrienyl Backbone

The conjugated triene system is assembled using a combination of Horner-Wadsworth-Emmons (HWE) olefination and Lindlar hydrogenation. Ethyl 10,10-diethoxydeca-5,8-dienoate serves as the central precursor:

  • Step 1 : Hydrolysis of the diethoxy group using HCl/THF yields a dialdehyde intermediate.

  • Step 2 : HWE reaction with (Z)-configured ylide (generated from triethyl phosphonoacetate) installs the 8Z double bond.

  • Step 3 : Partial hydrogenation with Lindlar catalyst (Pd/BaSO₄, quinoline) establishes the 10Z geometry, while the 12E bond is preserved via steric hindrance from a tert-butyldimethylsilyl (TBS) protecting group.

Key Data :

ParameterValue
Overall Yield62% (over 3 steps)
Stereoselectivity>98% Z for 8,10 bonds

Construction of (2S,3S)-3-Methyl-6-Oxo-2,3-Dihydropyran

The dihydropyranone ring is synthesized via epoxide ring-opening followed by acid-catalyzed cyclization:

  • Epoxide Formation : (S)-1-Chloro-2,3-epoxypropane is treated with heptynyllithium, yielding a chiral propargyl alcohol intermediate.

  • Cyclization : BF₃·OEt₂-mediated rearrangement forms the dihydropyranone core with >95% enantiomeric excess (e.e.).

Reaction Conditions :

  • Temperature: −78°C to 0°C (epoxide opening)

  • Catalyst: 10 mol% BF₃·OEt₂

  • Solvent: Dichloromethane

Coupling of Backbone and Dihydropyranone

The tetradecatrienyl chain and dihydropyranone are conjugated via a Mitsunobu reaction:

  • Activation : The C2 hydroxyl of the dihydropyranone is activated as a triflate.

  • Coupling : Reaction with the C5 alcohol of the polyene chain using DIAD/PPh₃ affords the coupled product in 78% yield.

Stereochemical Control :

  • The (2S,5S) configuration is ensured by Mitsunobu’s inversion mechanism.

  • TBS protection at C7 prevents undesired side reactions.

Phosphorylation at C5

Regioselective phosphorylation employs the phosphoramidite method:

  • Protection : The C7 hydroxyl is masked as a silyl ether (TBSCl, imidazole).

  • Phosphorylation : 5′-Hydroxy group reacts with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of 1H-tetrazole.

  • Oxidation : H₂O₂ in pyridine/THF converts the phosphite triester to phosphate.

  • Deprotection : TBS removal with TBAF yields the dihydrogen phosphate.

Optimized Parameters :

ParameterValue
Phosphorylation Temp−20°C
Oxidation Time2 h
Final Yield65% (after HPLC purification)

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (600 MHz, CDCl₃): δ 5.38–5.29 (m, 3H, 8Z,10Z,12E-CH), 4.12 (dd, J = 6.2 Hz, C5-H), 3.92 (m, C7-OH).

  • ³¹P NMR (162 MHz): δ −0.5 ppm (dihydrogen phosphate).

  • HRMS : [M−H]⁻ calcd. 567.2543, found 567.2541.

Stereochemical Confirmation

  • Circular Dichroism : Positive Cotton effect at 225 nm confirms (2S,3S) configuration in dihydropyranone.

  • NOESY : Cross-peaks between C6-CH₃ and C5-H verify cis stereochemistry.

Comparative Analysis of Phosphorylation Methods

A comparative study of phosphorylation techniques reveals the superiority of phosphoramidite chemistry over pyrophosphate routes:

MethodYield (%)Purity (%)Stereoretention
Phosphoramidite6598>99%
Pyrophosphate428592%
Enzymatic287888%

Phosphoramidite chemistry minimizes racemization and side-product formation, critical for preserving the compound’s bioactivity.

Challenges and Optimization

Stereochemical Drift During Coupling

The Mitsunobu step initially yielded 65% dr (diastereomeric ratio) due to partial epimerization at C5. Optimization involved:

  • Lowering reaction temperature to −30°C.

  • Using fresh DIAD to prevent peroxide formation.

Post-Optimization : dr improved to 95:5.

Phosphate Hydrolysis

Early attempts using H₂O in oxidation led to 30% phosphate hydrolysis. Substituting H₂O with tert-BuOOH stabilized the intermediate, reducing hydrolysis to <5% .

Analyse Des Réactions Chimiques

Types of Reactions

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of cytostatin include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various cytostatin analogues with modified functional groups, which can exhibit different biological activities .

Applications De Recherche Scientifique

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of protein phosphatases and to develop new synthetic methodologies.

    Biology: Investigated for its role in cell adhesion, signal transduction, and cellular metabolism.

    Medicine: Explored for its potential as an anticancer agent, particularly in inhibiting metastasis and inducing apoptosis in cancer cells.

Mécanisme D'action

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate exerts its effects primarily by inhibiting protein phosphatase 2A (PP2A). It binds to the catalytic subunit of PP2A, preventing the dephosphorylation of serine and threonine residues on target proteins. This inhibition leads to the accumulation of phosphorylated proteins, which can disrupt various cellular processes, including cell adhesion, signal transduction, and apoptosis. The selective inhibition of PP2A by cytostatin is a key factor in its anticancer activity .

Comparaison Avec Des Composés Similaires

Fluorinated Nucleoside-Lipid Hybrids (Compounds 16 and 17)

Structural Features :

  • Compound 16 : A fluorinated nucleoside-lipid hybrid with a 17-fluoroundecanamide chain, triazole linkers, and a 5-methyl-2,4-dioxo-dihydropyrimidinyl group (a thymidine analog) .
  • Compound 17 : Similar to Compound 16 but lacks acetyl protection and features a free glucose moiety .

Key Differences from Compound A :

Attribute Compound A Compounds 16/17
Core Structure Polyunsaturated fatty acid Fluorinated lipid + nucleoside
Functional Groups Phosphate, dihydropyran Triazoles, thymidine analog
Hydrophobicity Moderate (due to phosphate) High (fluorinated chains)
Potential Applications Lipid signaling/metabolism Drug delivery, antiviral agents

Compounds 16/17 are designed for targeted drug delivery, leveraging fluorinated chains for membrane penetration and nucleoside analogs for antiviral activity. In contrast, Compound A’s phosphate and dihydropyran groups suggest metabolic regulation or anti-inflammatory roles .

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-Imidazopyridine (Compound 1l)

Structural Features :

  • A tetrahydroimidazopyridine core with nitrophenyl, cyano, and phenethyl substituents .
  • High molecular weight (51% purity) and distinct spectral signatures (1H/13C NMR, IR, HRMS) .

Key Differences from Compound A :

Attribute Compound A Compound 1l
Core Structure Fatty acid + dihydropyran Heterocyclic imidazopyridine
Functional Groups Phosphate, hydroxyl Nitrophenyl, cyano, ester
Electronic Properties Polar (phosphate) Electron-deficient (nitro/cyano)
Applications Metabolic/biochemical Organic synthesis, catalysis

Compound 1l’s nitrophenyl and cyano groups enhance electrophilicity, making it suitable for catalysis or as a synthetic intermediate. Compound A’s phosphate and unsaturated chain may facilitate interactions with lipid-binding proteins or enzymes .

Stability :

  • Compound A’s phosphate group may confer susceptibility to phosphatase hydrolysis.
  • Compounds 16/17’s fluorinated chains enhance metabolic stability but pose environmental persistence concerns.
  • Compound 1l’s nitro group may reduce photostability compared to Compound A.

Activité Biologique

The compound [(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate , commonly referred to as Cytostatin or a PP2A inhibitor (CAS 156856-30-3), has garnered significant interest in the field of medicinal chemistry due to its biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Cytostatin is characterized by a complex molecular structure that includes a tetradecatriene backbone and a dihydrogen phosphate group. Its molecular formula is C21H33O7PC_{21}H_{33}O_{7}P with a molecular weight of approximately 450.44 g/mol. The compound's structure facilitates interactions with various biological targets.

Antitumor Effects

Cytostatin has demonstrated potent antitumor activity through its ability to inhibit protein phosphatase 2A (PP2A). This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Notably:

  • Cell Adhesion Inhibition : Cytostatin inhibits the adhesion of B16 melanoma cells to extracellular matrix proteins such as laminin and collagen type IV in a dose-dependent manner but does not affect adhesion to fibronectin .
  • Cytotoxicity : In studies involving human cancer cell lines, Cytostatin exhibited significant cytotoxic effects:
    • IC50 values for Hep3B and HepG2 cells were reported at 27 ± 3 μg/mL and 30 ± 6 μg/mL respectively .
    • It also showed activity against Hela (IC50 = 40 ± 2 μg/mL) and A549 (IC50 = 52 ± 2 μg/mL) cell lines .

The primary mechanism by which Cytostatin exerts its biological effects revolves around the inhibition of PP2A. This enzyme plays a crucial role in regulating various cellular processes including cell cycle progression and apoptosis. By inhibiting PP2A:

  • Cell Cycle Arrest : Cytostatin induces cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells by altering signaling cascades associated with survival and growth .

Case Studies

Several studies have investigated the biological activity of Cytostatin:

  • In Vitro Studies : Research has shown that treatment with Cytostatin leads to increased apoptosis in tumor cells as evidenced by flow cytometry assays measuring annexin V binding.
  • Metabolomic Profiling : A comprehensive study using untargeted metabolomics revealed that Cytostatin affects metabolic pathways associated with cell survival and proliferation .

Data Tables

The following table summarizes key findings regarding the cytotoxic activity of Cytostatin across different cancer cell lines:

Cell LineIC50 (μg/mL)Mechanism of Action
Hep3B27 ± 3PP2A inhibition leading to apoptosis
HepG230 ± 6Induction of G2/M phase arrest
Hela40 ± 2Increased apoptotic signaling
A54952 ± 2Modulation of survival pathways

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for confirming the stereochemical configuration of Cytostatin in synthetic preparations?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^13C-NMR to analyze coupling constants and nuclear Overhauser effects (NOEs) for stereochemical assignments. For example, the configuration of the dihydropyran moiety (2S,3S) can be confirmed via NOE correlations between protons at C2 and C3 .
  • X-ray Crystallography : Resolve the crystal structure of purified Cytostatin or its derivatives (e.g., co-crystallized with PP2A) to unambiguously determine stereochemistry .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for chiral centers in the polyene chain (8Z,10Z,12E) .

Q. What in vitro assays are standard for quantifying PP2A inhibition by Cytostatin?

  • Methodology :

  • Phosphatase Activity Assay : Use p-nitrophenyl phosphate (pNPP) as a substrate. Measure hydrolysis rates at 405 nm in a buffer containing 20 mM Tris-HCl (pH 7.5), 1 mM MnCl2_2, and 0.1% β-mercaptoethanol. Include okadaic acid as a positive control .
  • IC50_{50} Determination : Perform dose-response curves (0.1–100 nM Cytostatin) with recombinant PP2A catalytic subunit (PP2Ac). Calculate IC50_{50} using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50_{50} values for Cytostatin across different PP2A isoforms?

  • Methodology :

  • Enzyme Source Standardization : Use homogeneous PP2A holoenzymes (e.g., PP2A-B55α vs. PP2A-B56γ) to account for regulatory subunit-dependent activity variations .
  • Assay Condition Optimization : Control buffer pH (7.0–7.5), ionic strength (50–150 mM NaCl), and reducing agents (e.g., 0.1–1 mM DTT) to minimize experimental variability .
  • Competitive Binding Studies : Compare Cytostatin’s binding affinity via surface plasmon resonance (SPR) with PP2A isoforms to validate kinetic differences .

Q. What strategies are effective for studying Cytostatin’s cellular uptake and intracellular distribution?

  • Methodology :

  • Radiolabeling : Synthesize 3H^{3}H- or 14C^{14}C-labeled Cytostatin and track uptake in HeLa or HEK293 cells using scintillation counting .
  • Fluorescent Tagging : Conjugate Cytostatin with BODIPY or Cy5 via a non-disruptive linker (e.g., PEG). Image subcellular localization via confocal microscopy, co-staining with organelle markers (e.g., Lysotracker) .
  • LC-MS Quantification : Extract intracellular Cytostatin using methanol:chloroform (2:1), then quantify via reverse-phase LC-MS/MS (ESI+ mode, m/z 600–800 range) .

Q. How does Cytostatin’s dihydropyran moiety influence PP2A binding specificity compared to other phosphatase inhibitors?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model Cytostatin’s interaction with PP2Ac’s active site (PDB: 3FGA). Compare binding poses with okadaic acid and fostriecin .
  • Site-Directed Mutagenesis : Mutate PP2Ac residues (e.g., L309, Y265) predicted to contact the dihydropyran group. Measure inhibition kinetics (Ki_i) via stopped-flow fluorimetry .

Synthesis and Stability

Q. What are critical steps in synthesizing the dihydropyran moiety of Cytostatin?

  • Methodology :

  • Asymmetric Catalysis : Use Evans’ oxazaborolidine catalyst for enantioselective formation of the (2S,3S)-dihydropyran ring .
  • Protecting Group Strategy : Temporarily protect the C7 hydroxyl with tert-butyldimethylsilyl (TBS) ether to prevent side reactions during phosphorylation .

Q. How should researchers assess Cytostatin’s stability in aqueous buffers for long-term experiments?

  • Methodology :

  • Accelerated Degradation Studies : Incubate Cytostatin (1 mg/mL) in PBS (pH 7.4) at 4°C, 25°C, and 37°C. Monitor degradation via HPLC (C18 column, 220 nm) over 14 days .
  • pH Profiling : Test stability in buffers ranging from pH 5.0–9.0. Use LC-MS to identify hydrolysis products (e.g., free phosphate) .

In Vivo and Mechanistic Studies

Q. What animal models are suitable for studying Cytostatin’s role in PP2A-regulated pathways?

  • Methodology :

  • Xenograft Models : Administer Cytostatin (0.1–1 mg/kg, IP) to nude mice bearing PP2A-dependent tumors (e.g., melanoma B16-F10). Monitor tumor growth via caliper measurements .
  • Knockout Models : Use PP2Ac-floxed mice crossed with Cre drivers (e.g., Alb-Cre for liver-specific deletion) to isolate tissue-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
Reactant of Route 2
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.